2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzenesulfonamide backbone. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Substitution: The substitution of a hydrogen atom with a 3-chlorophenyl group.
Methoxylation: The addition of a methoxy group to the propyl chain.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-chlorophenyl)benzenesulfonamide
- N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Biological Activity
2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a unique combination of functional groups, including bromine, chlorine, and methoxy, attached to a benzenesulfonamide backbone, which may influence its reactivity and biological interactions.
The molecular formula for this compound is C14H16BrClNO3S, with a molecular weight of approximately 367.71 g/mol. The presence of halogen substituents and the sulfonamide group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and ion transport. Research has shown that sulfonamides can exhibit selective inhibition against specific isoforms of carbonic anhydrases linked to tumor progression, such as hCA IX and hCA XII .
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Anticancer Activity
Research focusing on the anticancer potential of benzenesulfonamides has highlighted their ability to selectively target cancer cells. In vitro assays have demonstrated that compounds with similar structures can induce cytotoxic effects on cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). These studies often utilize assays to measure cell viability and apoptosis induction, revealing that certain derivatives can significantly reduce cell proliferation while sparing normal cells .
Case Studies
- Inhibition of Carbonic Anhydrases : A study investigated a series of benzenesulfonamides for their inhibitory effects on carbonic anhydrase isoforms. Compounds were synthesized and tested against hCA IX and hCA XII, with some derivatives showing IC50 values in the nanomolar range, indicating high potency .
- Cytotoxicity Assays : In a comparative study, various sulfonamide derivatives were tested for their cytotoxic effects on cancer cell lines. For example, certain compounds exhibited selective cytotoxicity towards Hep3B cells with minimal impact on normal L929 cells, suggesting potential therapeutic applications in oncology .
Research Findings Summary
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Compounds demonstrated significant inhibition against bacterial strains; effective in preventing biofilm formation. |
Anticancer Activity | Selective cytotoxicity observed in Hep3B and A549 cell lines; compounds induced apoptosis while sparing normal cells. |
Carbonic Anhydrase Inhibition | Some derivatives showed potent inhibition against hCA IX and hCA XII; IC50 values ranged from 35.9 nM to 170 nM. |
Properties
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO3S/c1-16(22-2,12-6-5-7-13(18)10-12)11-19-23(20,21)15-9-4-3-8-14(15)17/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDCPFYXZVVHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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